molecular formula C12H23NO3 B1481327 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid CAS No. 2097951-36-3

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

Cat. No.: B1481327
CAS No.: 2097951-36-3
M. Wt: 229.32 g/mol
InChI Key: OIQPTNVNQMQFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a synthetic organic compound featuring a pyrrolidine core substituted with an ethoxymethyl group and a propanoic acid side chain. This specific molecular architecture, which includes the pyrrolidine ring and carboxylic acid functional group, is of significant interest in medicinal chemistry and pharmaceutical research . Compounds with pyrrolidine structures are frequently explored as key scaffolds in the development of novel therapeutic agents due to their presence in a wide range of bioactive molecules . The carboxylic acid functional group can be crucial for forming salt derivatives or for interacting with biological targets. The ethoxymethyl substituent may influence the compound's solubility and metabolic stability. This reagent is provided as a high-purity material strictly for research applications, such as use as a chemical intermediate, a building block in organic synthesis, or for the investigation of structure-activity relationships in drug discovery projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-16-7-10-6-13(8-12(10,3)4)9(2)11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQPTNVNQMQFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a synthetic compound belonging to the pyrrolidine class, notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H23N1O2
  • Molecular Weight : 215.32 g/mol
  • CAS Number : 2098131-81-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways and physiological processes through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, affecting neurotransmitter levels and cellular responses.

In Vitro Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : It has been evaluated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

In Vivo Studies

In vivo studies have further elucidated its biological effects:

  • Anti-inflammatory Properties : Animal models have shown that the compound can reduce inflammation markers, suggesting potential applications in inflammatory diseases.
  • Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, providing relief from pain.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM.
  • Neuroprotection in Rodent Models :
    • In a rodent model of Alzheimer's disease, the administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveImproved cognitive function in Alzheimer's model
Anti-inflammatoryReduced inflammation markers in animal models
AnalgesicPain relief observed in rodent studies

Comparison with Similar Compounds

Ethoxymethyl vs. Methoxyethoxymethyl Groups

Compounds like 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid () feature a methoxyethoxymethyl substituent instead of ethoxymethyl.

Dimethyl Substitution vs. Unsubstituted Rings

The 3,3-dimethyl groups on the pyrrolidine ring in the target compound introduce steric hindrance, which may restrict conformational flexibility and enhance binding specificity.

Variations in the Acidic Moiety

Free Carboxylic Acid vs. Ester Prodrugs

The target compound’s free propanoic acid group contrasts with ester derivatives like N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (). Free carboxylic acids generally exhibit higher polarity and lower oral bioavailability but can directly engage in ionic interactions with biological targets. Esters, often used as prodrugs, improve absorption but require enzymatic hydrolysis for activation .

Aromatic vs. Alicyclic Linkages

Compounds such as 3-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)propanoic acid () replace the pyrrolidine ring with aromatic heterocycles (e.g., pyrimidine). Aromatic systems enable π-π stacking interactions, whereas the alicyclic pyrrolidine in the target compound may favor hydrogen bonding or van der Waals interactions, depending on the target environment .

Functional Group Modifications

Halogenation Effects

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid () incorporates iodine atoms, increasing molecular weight and lipophilicity. The target compound’s ethoxymethyl group provides moderate hydrophilicity without the metabolic challenges associated with halogenated compounds .

Protective Groups

Analogs with t-butoxycarbonyl (t-Boc) protections (e.g., N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid, ) exhibit enhanced stability during synthesis but require deprotection for biological activity.

Preparation Methods

Formation of the Pyrrolidine Core

  • The 3,3-dimethylpyrrolidine ring is typically synthesized via cyclization reactions starting from suitable amino alcohol or amino acid derivatives.
  • Alkylation or reductive amination methods are employed to introduce the 3,3-dimethyl groups on the pyrrolidine ring.
  • Use of protecting groups on nitrogen may be necessary to control regioselectivity.

Introduction of Ethoxymethyl Group

  • The ethoxymethyl substituent at the 4-position is introduced via alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).
  • This step requires controlled conditions to avoid over-alkylation or side reactions, often carried out in polar aprotic solvents such as dichloromethane or methanol at temperatures ranging from 0°C to ambient.

Attachment of Propanoic Acid Moiety

  • The propanoic acid group is introduced by coupling reactions, often involving the reaction of the pyrrolidine nitrogen with a suitably activated propanoic acid derivative (e.g., acid chlorides or esters).
  • Alternatively, the propanoic acid functionality can be introduced via alkylation with halo-propanoic acid derivatives followed by hydrolysis.

Purification and Crystallization

  • The final compound is purified by dissolving in solvent mixtures such as dichloromethane and methanol.
  • Crystallization is induced by adding non-polar solvents like n-heptane or cyclohexane, often at controlled temperatures (-30°C to 40°C).
  • The process may include seeding with crystalline forms to enhance polymorphic purity and yield.
  • Removal of solvents is achieved by evaporation under reduced pressure, vacuum drying, or techniques such as spray drying or freeze drying.

Process Parameters and Conditions

Step Solvent(s) Temperature Range Notes
Dissolution of intermediate Dichloromethane, Methanol 20°C to 35°C May include charcoal treatment for clarity
Alkylation (Ethoxymethylation) Polar aprotic solvents 0°C to ambient Controlled to prevent side reactions
Coupling with propanoic acid Alcohol solvents, esters Room temp to reflux Activation of acid derivative required
Crystallization n-Heptane, Cyclohexane -30°C to 40°C Seeding to improve polymorph formation
Solvent removal Evaporation, vacuum drying Ambient to reduced pressure Various drying techniques applicable

Research Findings and Optimization

  • The use of mixed solvent systems (dichloromethane and methanol) improves solubility and reaction kinetics, facilitating higher yields of the target compound.
  • Controlled temperature during dissolution and crystallization steps is critical for obtaining desired polymorphic forms with high purity and stability.
  • Seeding with crystalline forms of the compound enhances reproducibility and polymorphic control.
  • Removal of solvents under reduced pressure prevents thermal degradation and preserves amorphous or crystalline states.
  • Optional charcoal treatment and filtration improve product clarity and remove impurities.

Summary Table of Preparation Steps

Step No. Operation Key Reagents/Conditions Outcome
1 Synthesis of 3,3-dimethylpyrrolidine Cyclization, alkylation, reductive amination Substituted pyrrolidine core
2 Ethoxymethylation Ethoxymethyl halide, polar aprotic solvent, 0–25°C Introduction of ethoxymethyl group
3 Coupling with propanoic acid Activated propanoic acid derivative, mild heating Formation of propanoic acid moiety
4 Purification & crystallization Dichloromethane/methanol, n-heptane/cyclohexane, 0–40°C Isolation of pure compound
5 Drying Vacuum drying, evaporation under reduced pressure Final dry product

Q & A

Q. What are the established synthetic routes for 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine precursors. Key steps include:

  • Alkylation of the pyrrolidine nitrogen using ethyl bromomethyl ether under basic conditions (e.g., K₂CO₃ in DMF).
  • Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions. Critical parameters: Temperature control (<40°C to avoid side reactions), solvent polarity (e.g., dichloromethane for intermediate steps), and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH₂CH₃) and pyrrolidine ring protons (δ ~1.2–2.8 ppm).
  • Mass spectrometry : High-resolution MS to verify molecular weight (C₁₃H₂₅NO₃, exact mass 255.1834).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : In airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

  • Dose-response validation : Test across multiple concentrations (1 nM–100 µM).
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cell viability assays (MTT/XTT).
  • Batch analysis : Compare purity (HPLC) and stereochemistry (chiral chromatography) across synthesized batches .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding to pyrrolidine-sensitive enzymes (e.g., prolyl oligopeptidase).
  • MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds with catalytic residues.
  • QSAR modeling : Corporate substituent effects (e.g., ethoxymethyl vs. methyl groups) to predict activity against related targets .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during pyrrolidine ring formation.
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for key steps like alkylation.
  • Resolution techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

  • pH stability : Perform accelerated degradation studies in buffers (pH 2–9) to identify hydrolysis-prone sites (e.g., ester groups).
  • Plasma stability : Incubate with rodent plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.
  • Formulation : Use cyclodextrin encapsulation or PEGylation to enhance half-life .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure Km/Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala substitutions) to confirm critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.